Methyl 2-(acetyloxy)-5-nitrobenzoate
Description
Methyl 2-(acetyloxy)-5-nitrobenzoate is a substituted benzoate ester featuring an acetyloxy group (-OAc) at the ortho (2nd) position and a nitro (-NO₂) group at the para (5th) position. The methyl ester group (-COOCH₃) completes the structure, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its electron-withdrawing substituents (acetyloxy and nitro) deactivate the aromatic ring, directing electrophilic attacks to specific positions. This compound is often utilized in the preparation of bioactive molecules, including benzodiazepine derivatives and metal complexes, due to its reactivity in nucleophilic substitution and condensation reactions .
Structure
2D Structure
Properties
CAS No. |
61294-22-2 |
|---|---|
Molecular Formula |
C10H9NO6 |
Molecular Weight |
239.18 g/mol |
IUPAC Name |
methyl 2-acetyloxy-5-nitrobenzoate |
InChI |
InChI=1S/C10H9NO6/c1-6(12)17-9-4-3-7(11(14)15)5-8(9)10(13)16-2/h3-5H,1-2H3 |
InChI Key |
INIJGNQXBDBHIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Starting Material and Initial Functionalization
Starting Material : Methyl 2-hydroxybenzoate (methyl salicylate) is commonly used as the substrate due to its 2-hydroxybenzoate structure, which allows selective functional group transformations.
Acetylation of Hydroxyl Group : The 2-hydroxy group is acetylated to form the 2-(acetyloxy) substituent. This is typically achieved by reacting methyl salicylate with acetic anhydride or acetyl chloride in the presence of a base or acid catalyst.
$$
\text{Methyl 2-hydroxybenzoate} + \text{Acetic anhydride} \xrightarrow{\text{pyridine or base}} \text{Methyl 2-(acetyloxy)benzoate} + \text{Acetic acid}
$$
Nitration to Introduce the Nitro Group
Selective Nitration : The nitration step introduces a nitro group preferentially at the 5-position of the aromatic ring. This regioselectivity is influenced by the directing effects of the ester and acetyloxy groups.
Nitrating Agents : Common nitrating agents include a mixture of nitric acid and sulfuric acid (nitrating mixture). The reaction conditions such as temperature and acid concentration are controlled to avoid over-nitration or degradation.
$$
\text{Methyl 2-(acetyloxy)benzoate} + \text{HNO}3/\text{H}2\text{SO}_4 \rightarrow \text{Methyl 2-(acetyloxy)-5-nitrobenzoate}
$$Control of Reaction Conditions : Low temperatures (0-5 °C) and controlled addition rates are critical to achieve high regioselectivity and yield.
Alternative Synthetic Routes
From 5-nitrosalicylic Acid Derivatives : Another approach involves starting from 5-nitrosalicylic acid or its derivatives, followed by methylation of the carboxylic acid and acetylation of the hydroxyl group.
Use of Protecting Groups : In some methods, the hydroxyl group is protected as a benzyl ether or other protecting groups before nitration, then deprotected and acetylated afterward to improve selectivity and yield.
Catalytic and Green Chemistry Approaches
Recent advances include catalytic nitration using milder nitrating agents or solid acid catalysts to reduce hazardous waste and improve safety.
Use of solvent-free or aqueous media nitration has been explored to enhance environmental compatibility.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine/base | 20-25 °C | 1-3 hours | Use dry conditions to prevent hydrolysis |
| Nitration | HNO3/H2SO4 mixture | 0-5 °C | 30 min - 1 hour | Slow addition for selectivity |
| Alternative routes | Protecting groups, catalytic nitration | Varies | Varies | Protecting groups improve regioselectivity |
Research Findings and Analysis
Yield and Purity : The acetylation step typically proceeds with high yield (>90%), while nitration yields vary (60-85%) depending on conditions and scale.
Regioselectivity : The directing effects of the acetyloxy and ester groups favor nitration at the 5-position, minimizing formation of other isomers.
Safety Considerations : The nitration step requires careful control due to the exothermic nature and use of strong acids. Alternative milder methods are under investigation to improve safety.
Scale-Up Challenges : Maintaining temperature control and mixing efficiency during nitration is critical for scale-up to industrial production.
Environmental Impact : Efforts to reduce acid waste and use greener nitrating agents are ongoing to align with sustainable chemistry principles.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Acetylation + Nitration | Methyl 2-hydroxybenzoate | Acetic anhydride, HNO3/H2SO4 | Simple, high regioselectivity | Hazardous nitration conditions |
| Protected Hydroxyl Route | Protected methyl salicylate | Benzyl chloride, HNO3/H2SO4 | Improved selectivity | Additional protection/deprotection steps |
| Catalytic Nitration | Methyl 2-(acetyloxy)benzoate | Solid acid catalysts | Greener, safer | Emerging technology, less established |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(acetyloxy)-5-nitrobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxy-5-nitrobenzoic acid and methanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyloxy group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases such as triethylamine.
Major Products Formed
Hydrolysis: 2-hydroxy-5-nitrobenzoic acid and methanol.
Reduction: Methyl 2-(acetyloxy)-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(acetyloxy)-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(acetyloxy)-5-nitrobenzoate involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The acetyloxy group can also participate in esterification reactions with proteins and other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between Methyl 2-(acetyloxy)-5-nitrobenzoate and related compounds:
*Calculated based on molecular formula C₁₀H₉NO₆.
Key Research Findings
- Pharmaceutical Intermediates : this compound has been used to synthesize benzodiazepine derivatives with anti-HIV activity, leveraging its nitro group for subsequent reduction to amine intermediates .
- Comparative Stability : Studies show that acetyloxy-substituted benzoates exhibit greater thermal stability than their hydroxy counterparts, making them preferable in high-temperature reactions .
- Biological Activity: Amino-substituted analogs demonstrate higher cytotoxicity against cancer cell lines (IC₅₀ ~10–50 μM) compared to acetyloxy derivatives, which are less bioactive but more stable in vivo .
Biological Activity
Methyl 2-(acetyloxy)-5-nitrobenzoate, often referred to as a nitrobenzoate derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features that suggest anti-inflammatory and anticancer properties. The following sections will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is an ester compound with the molecular formula C10H9NO4. Its structure includes a nitro group, which is known to influence biological activity by modulating various biochemical pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of COX Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition leads to decreased production of prostaglandins, thereby reducing inflammation .
- Antioxidant Properties : The nitro group in the compound may contribute to antioxidant activity, scavenging free radicals and protecting cells from oxidative stress .
- Cell Proliferation Inhibition : Studies indicate that this compound can inhibit the proliferation of cancer cells, particularly in non-small cell lung cancer (NSCLC) models. It has demonstrated significant efficacy in reducing cell viability at concentrations as low as 4 µM .
Anti-Inflammatory Activity
In vitro studies have demonstrated that this compound significantly inhibits the production of prostaglandin E2 (PGE2) in A549 lung cancer cells. The results are summarized in Table 1:
| Compound | Concentration (µM) | PGE2 Production (pg/mL) |
|---|---|---|
| Control | - | 126 ± 17 |
| Aspirin | 90 | 79 ± 11 |
| This compound | 4 | 87 ± 9* |
*Statistical significance: p < 0.05
Cytotoxic Effects
The cytotoxicity of this compound was assessed using an MTS assay on OUMS27 cells. The compound exhibited strong cytotoxic effects with an IC50 value ranging from 118 to 151 µM, indicating its potential as an anticancer agent .
Case Studies
Case Study 1: Non-Small Cell Lung Cancer
In a study focused on NSCLC, this compound was evaluated alongside other nitroxide-NSAID hybrids. The results showed that this compound significantly inhibited cell proliferation compared to controls and exhibited a stronger effect than traditional NSAIDs like aspirin .
Case Study 2: Osteoarthritis Models
Another investigation examined the effects of this compound on matrix-degrading enzymes in osteoarthritis models. The compound was found to attenuate the expression of matrix metalloproteinases (MMPs), which are implicated in cartilage degradation during inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
